![molecular formula C15H11N3O B13011922 9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one](/img/structure/B13011922.png)
9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one is a heterocyclic compound that combines the structural features of carbazole and pyrimidine. This compound is of interest due to its potential applications in medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one typically involves multi-step organic reactions. One common method starts with the preparation of a carbazole derivative, followed by the introduction of a pyrimidine ring. Key steps include:
Nitration and Reduction: Carbazole is nitrated to form 9-nitrocarbazole, which is then reduced to 9-aminocarbazole.
Cyclization: The 9-aminocarbazole undergoes cyclization with a suitable pyrimidine precursor under acidic or basic conditions to form the desired heterocyclic structure.
Methylation: The final step involves methylation at the nitrogen atom to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, 9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to disrupt mitochondrial homeostasis in cancer cells, leading to cell cycle arrest and apoptosis . This makes it a promising candidate for further drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to target specific molecular pathways in cancer cells makes it a valuable compound for developing new treatments for various cancers.
Industry
Industrially, this compound can be used in the development of new materials with unique electronic and optical properties. Its heterocyclic structure allows for the design of materials with specific functionalities, useful in electronics and photonics.
Mechanism of Action
The mechanism of action of 9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one involves its interaction with cellular targets, particularly in cancer cells. It disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and subsequent cell death. The compound also interferes with DNA replication and repair mechanisms, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
9-Methylcarbazole: Lacks the pyrimidine ring, making it less versatile in terms of chemical reactivity and biological activity.
1H-Pyrimido[4,5-a]carbazole: Similar structure but without the methyl group, which can affect its chemical properties and biological interactions.
Uniqueness
9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one stands out due to its combined carbazole and pyrimidine structure, which enhances its chemical reactivity and biological activity. The presence of the methyl group further modifies its properties, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C15H11N3O |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
9-methyl-1,3-dihydropyrimido[4,5-a]carbazol-2-one |
InChI |
InChI=1S/C15H11N3O/c1-8-2-4-10-11-5-3-9-7-16-15(19)18-13(9)14(11)17-12(10)6-8/h2-7H,1H3,(H2,16,18,19) |
InChI Key |
PWGHQHMGZBBXQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C4C(=CNC(=O)N4)C=CC3=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


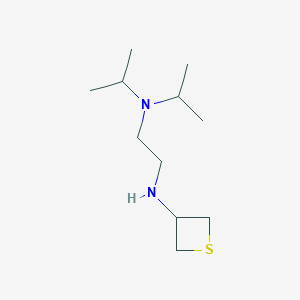
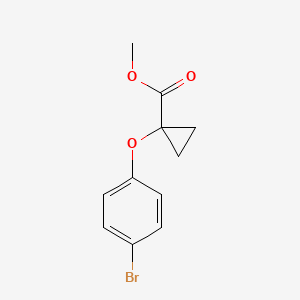
![7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one](/img/structure/B13011852.png)
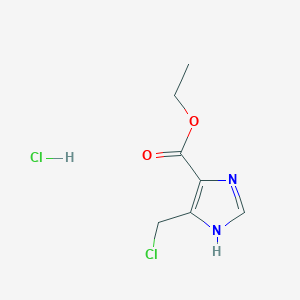
![8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13011866.png)
![{[(2S)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B13011868.png)
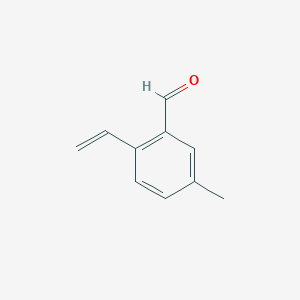
![(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylicacid](/img/structure/B13011876.png)
![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13011882.png)

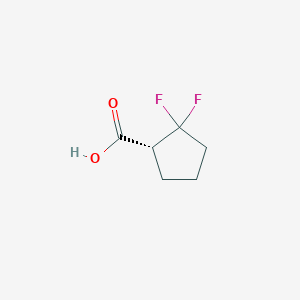
![[2-(Trifluoromethyl)oxetan-2-yl]methanamine](/img/structure/B13011907.png)
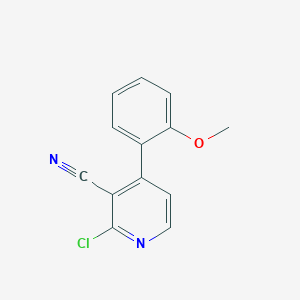
![3-(2-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13011924.png)
